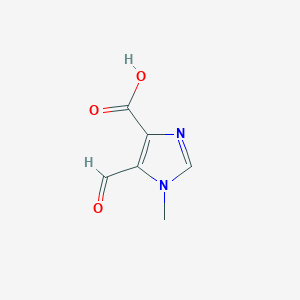
3-fluoro-N-methylpyridin-2-amine
Vue d'ensemble
Description
“3-fluoro-N-methylpyridin-2-amine” is a chemical compound with the CAS Number: 220714-69-2 . It has a molecular weight of 126.13 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H7FN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) . This indicates that the compound has a pyridine ring with a fluorine atom and a methyl group attached to it. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 126.13 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Antibacterial Agents
3-Fluoro-N-methylpyridin-2-amine has been used in the synthesis of pyridonecarboxylic acids, which show significant antibacterial activity. These compounds, including variants like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, exhibit better activity than certain established antibiotics, indicating their potential in antibacterial applications (Egawa et al., 1984).
Cognition Enhancing Drugs
It is also involved in the preparation of cognition enhancer drug candidates like DMP 543. This process, involving functionalization and methanesulfonylation, demonstrates its utility in the development of pharmaceuticals targeting cognitive functions (Pesti et al., 2000).
Chemical Sensing
In chemical sensing, derivatives of this compound have been used to create nanofibers with aggregation-induced emission properties. These nanofibers can act as dual sensors for aromatic amine and acid vapors, showcasing the chemical's utility in sensitive detection applications (Xue et al., 2017).
Catalysis and Ligand Chemistry
The compound has been used in synthesizing ligands like tris(2-fluoro-6-pyridylmethyl)amine, demonstrating its role in catalysis and ligand chemistry. Such ligands are crucial in developing metal complexes with unique chemical properties (Machkour et al., 2004).
Amination Reactions
This compound is involved in amination reactions, like the copper-mediated C-H amination of imidazopyridines, highlighting its role in creating new chemical structures and potentially active pharmaceutical ingredients (Lu et al., 2018).
Synthesis of N-Substituted Compounds
It has been used in palladium-catalysed aminocarbonylation of nitrogen-containing heteroaromatics, leading to the synthesis of N-substituted nicotinamides and related compounds of biological importance (Takács et al., 2007).
Fluorescence Detection
The chemical is a component in synthesizing new acridine derivatives used for the highly selective and sensitive fluorescence detection of metal ions. This application is vital in environmental monitoring and chemical analysis (Visscher et al., 2016).
Safety and Hazards
The compound has been assigned the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms GHS05 and GHS07 . The hazard statements associated with it are H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-fluoro-N-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVFJTOQPSFLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220714-69-2 | |
| Record name | 3-fluoro-N-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2745647.png)

![N-Ethyl-N-[2-[(1-methylindazol-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2745652.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((4-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2745654.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2745655.png)
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2745656.png)
![5-[(2,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)
![(4-{[(4-Bromophenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-chlorophenyl)methanone](/img/structure/B2745659.png)
